molecular formula C3H7BrO B151844 2-Bromopropan-1-ol CAS No. 598-18-5

2-Bromopropan-1-ol

Cat. No.: B151844
CAS No.: 598-18-5
M. Wt: 138.99 g/mol
InChI Key: DBTWOTKWIVISQR-UHFFFAOYSA-N
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Description

2-Bromopropan-1-ol is an organic compound with the molecular formula C₃H₇BrO. It is a brominated alcohol, where a bromine atom is attached to the second carbon of a propanol molecule. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropan-1-ol can be synthesized through several methods:

    From Propylene Oxide: One common method involves the reaction of propylene oxide with hydrogen bromide (HBr) under controlled conditions. This reaction yields this compound as the primary product.

    From 1-Propanol: Another method involves the conversion of 1-propanol to this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Bromopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Elimination: Strong bases like potassium hydroxide (KOH) are typically employed.

Major Products:

Scientific Research Applications

2-Bromopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromopropan-1-ol involves its reactivity as a brominated alcohol. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function by modifying active sites or disrupting normal metabolic processes .

Comparison with Similar Compounds

2-Bromopropan-1-ol can be compared with other brominated alcohols and similar compounds:

    1-Bromo-2-propanol: Similar structure but with the bromine atom on the first carbon.

    2-Bromoethanol: A shorter carbon chain with similar reactivity.

    2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other brominated alcohols may not be as effective .

Properties

IUPAC Name

2-bromopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTWOTKWIVISQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975207
Record name 2-Bromopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-18-5
Record name 2-Bromo-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopropan-1-ol
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Record name 2-Bromopropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical challenges are associated with detecting 2-bromopropan-1-ol in fumigated nuts, and how does the research address these challenges?

A1: Detecting this compound (PBH-2) in fumigated nuts like almonds and walnuts presents several analytical challenges. PBH-2 can be present at low concentrations, making it difficult to detect. Additionally, other compounds present in the nuts might interfere with the analysis.

  • Efficient Extraction: A solvent extraction method using methyl tert-butyl ether (MTBE) is used to effectively extract PBH-2 and other residues from the nuts [].
  • Sensitive Detection: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is employed due to its high sensitivity for brominated compounds like PBH-2 [].
  • Concentration Enhancement: The MTBE extracts are concentrated tenfold to further improve the detection limits for PBH-2, enabling quantification of even trace amounts [].

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